molecular formula C12H20O3 B6187599 tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate CAS No. 1093076-46-0

tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate

Cat. No.: B6187599
CAS No.: 1093076-46-0
M. Wt: 212.3
InChI Key:
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Description

tert-Butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C12H20O3. It is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of a tert-butyl ester group and a 4,4-dimethyl-2-oxo substituent on the cyclopentane ring. This compound is of interest in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate typically involves the esterification of 4,4-dimethyl-2-oxocyclopentanecarboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the development of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxo group can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, facilitating its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-oxocyclopentane-1-carboxylate: Similar structure but lacks the 4,4-dimethyl substituents.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a cyclopentane ring.

Uniqueness

tert-Butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4,4-dimethyl groups enhances its steric hindrance, affecting its reactivity and interactions with other molecules.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-methyl-2-pentanone", "tert-butyl acetoacetate", "sodium ethoxide", "4-methyl-2-pentanol", "sodium borohydride", "acetic acid", "sodium hydroxide", "methyl iodide", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "pentane" ], "Reaction": [ "Step 1: Condensation of 4-methyl-2-pentanone with tert-butyl acetoacetate in the presence of sodium ethoxide to form tert-butyl 4-methyl-2-oxocyclopentane-1-carboxylate.", "Step 2: Reduction of tert-butyl 4-methyl-2-oxocyclopentane-1-carboxylate with sodium borohydride in the presence of acetic acid to form tert-butyl 4-methylcyclopentanecarboxylate.", "Step 3: Oxidation of tert-butyl 4-methylcyclopentanecarboxylate with sodium hydroxide and methyl iodide to form tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate.", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate.", "Step 5: Drying of the organic layer with magnesium sulfate and evaporation of the solvent to obtain tert-butyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate as a colorless oil.", "Step 6: Purification of the product by column chromatography using pentane as the eluent." ] }

CAS No.

1093076-46-0

Molecular Formula

C12H20O3

Molecular Weight

212.3

Purity

95

Origin of Product

United States

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